2-Chloro-3-ethoxy-1,4-difluorobenzene
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Overview
Description
2-Chloro-3-ethoxy-1,4-difluorobenzene is an organic compound with the molecular formula C8H7ClF2O It is a derivative of benzene, where the benzene ring is substituted with chlorine, ethoxy, and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-ethoxy-1,4-difluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the ethoxylation of 2-Chloro-1,4-difluorobenzene. The reaction conditions often include the use of ethyl alcohol as the ethoxylating agent and a catalyst such as sulfuric acid to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where the reactants are mixed under controlled temperatures and pressures to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-ethoxy-1,4-difluorobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of one of the hydrogen atoms on the benzene ring with an electrophile.
Nucleophilic Substitution: The chlorine atom can be replaced by a nucleophile in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and acids (e.g., sulfuric acid).
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are often used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted benzene derivatives, while nucleophilic substitution can produce different ether compounds .
Scientific Research Applications
2-Chloro-3-ethoxy-1,4-difluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the manufacture of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-3-ethoxy-1,4-difluorobenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution, the compound acts as a nucleophile, where the electron-rich benzene ring attacks an electrophile, forming a sigma complex. This intermediate then loses a proton to regenerate the aromatic system .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,4-difluorobenzene: Similar in structure but lacks the ethoxy group.
2,3-Difluoro-4-bromo-phenoxyethane: Similar in structure but has a bromine atom instead of chlorine and an ethoxy group
Uniqueness
2-Chloro-3-ethoxy-1,4-difluorobenzene is unique due to the presence of both ethoxy and difluoro substituents on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
2-chloro-3-ethoxy-1,4-difluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c1-2-12-8-6(11)4-3-5(10)7(8)9/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSRITBYIKOGTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1Cl)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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